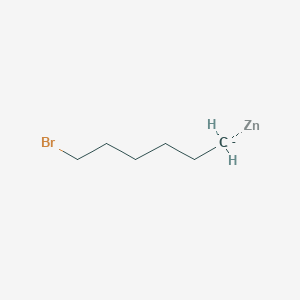
Zinc, bromohexyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, bromohexyl-(9CI) is a chemical compound with the molecular formula C6H12BrZn. It is also known as 1-hexylzinc bromide. This organozinc compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc, bromohexyl-(9CI) can be synthesized through the reaction of hexyl bromide with zinc in the presence of a catalyst. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C6H13Br+Zn→C6H12BrZn
Industrial Production Methods
Industrial production of zinc, bromohexyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Zinc, bromohexyl-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are typically used to maintain the reactivity of the compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product is typically a new carbon-carbon bond formed between the hexyl group and the organic halide.
Aplicaciones Científicas De Investigación
Zinc, bromohexyl-(9CI) has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of zinc, bromohexyl-(9CI) involves the formation of organozinc intermediates that can undergo various chemical transformations. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Zinc, bromomethyl-(9CI): Similar in structure but with a shorter carbon chain.
Zinc, bromopropyl-(9CI): Similar in structure but with a three-carbon chain.
Zinc, bromobutyl-(9CI): Similar in structure but with a four-carbon chain.
Uniqueness
Zinc, bromohexyl-(9CI) is unique due to its six-carbon chain, which provides different reactivity and properties compared to shorter-chain analogs. This makes it particularly useful in the synthesis of longer-chain organic molecules and materials.
Propiedades
Fórmula molecular |
C6H12BrZn- |
|---|---|
Peso molecular |
229.4 g/mol |
Nombre IUPAC |
1-bromohexane;zinc |
InChI |
InChI=1S/C6H12Br.Zn/c1-2-3-4-5-6-7;/h1-6H2;/q-1; |
Clave InChI |
HEKWQRVGCHJICO-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]CCCCCBr.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


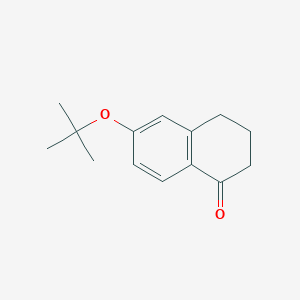

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
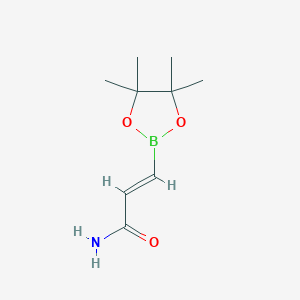
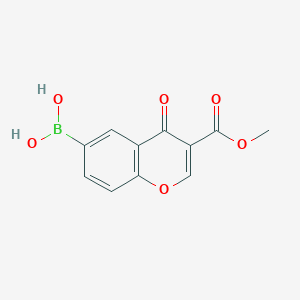
![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
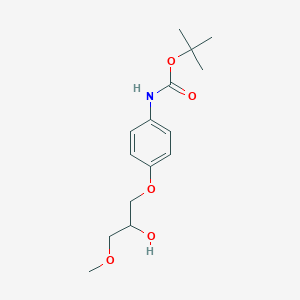

![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)
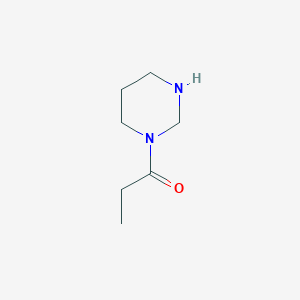
![7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B11756994.png)
